molecular formula C16H17ClFNO B2806521 2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol CAS No. 866029-58-5

2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol

Cat. No.: B2806521
CAS No.: 866029-58-5
M. Wt: 293.77
InChI Key: GLOVRAPRUKWBAB-UHFFFAOYSA-N
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Description

2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol is an organic compound with a complex structure, characterized by the presence of benzyl, chloro, fluoro, and anilino groups attached to a propanol backbone

Scientific Research Applications

2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-4-fluoroaniline with benzyl chloride to form N-benzyl-3-chloro-4-fluoroaniline . This intermediate is then subjected to further reactions to introduce the propanol group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro or fluoro groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can introduce a variety of new functional groups.

Mechanism of Action

The mechanism of action of 2-[Benzyl(3-chloro-4-fluorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of benzyl, chloro, fluoro, and anilino groups attached to a propanol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(N-benzyl-3-chloro-4-fluoroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c1-12(11-20)19(10-13-5-3-2-4-6-13)14-7-8-16(18)15(17)9-14/h2-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOVRAPRUKWBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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